Butyrolactonei
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyrolactone, also known as gamma-Butyrolactone, is an organic compound with the formula C₄H₆O₂. It is a hygroscopic, colorless, water-miscible liquid with a weak, characteristic odor. Butyrolactone is the simplest 4-carbon lactone and is mainly used as an intermediate in the production of other chemicals, such as N-methyl-2-pyrrolidone .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dehydrogenation of 1,4-Butanediol: This method involves the dehydrogenation of 1,4-butanediol in the presence of a catalyst, typically copper or zinc, at elevated temperatures.
Ring-closing of Hydroxy Acids: This method involves the cyclization of hydroxy acids under acidic conditions to form the lactone ring.
Hydrogenation of Succinic Anhydride: This method involves the selective hydrogenation of succinic anhydride using nickel-based catalysts under specific conditions (185°C, 3.0 MPa, WHSV = 0.2 h⁻¹, and molar ratio of H₂/SAA = 50) to produce butyrolactone.
Industrial Production Methods
In industry, butyrolactone is mainly produced via the Reppe process, which involves the condensation of acetylene and formaldehyde, and the Davy McKee process, which involves the hydrogenation of diethyl or dimethyl maleates .
Chemical Reactions Analysis
Types of Reactions
Hydrolysis: Butyrolactone undergoes hydrolysis under basic conditions to form gamma-hydroxybutyrate.
Reduction: It can be reduced to 1,4-butanediol using hydrogen in the presence of a catalyst.
Substitution: It can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Hydrolysis: Sodium hydroxide solution.
Reduction: Hydrogen gas and a metal catalyst such as palladium or nickel.
Substitution: Nucleophiles such as amines or alcohols under acidic or basic conditions.
Major Products
Hydrolysis: Gamma-hydroxybutyrate.
Reduction: 1,4-Butanediol.
Substitution: Various substituted butyrolactone derivatives depending on the nucleophile used
Scientific Research Applications
Butyrolactone has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and as an intermediate in the synthesis of other chemicals.
Biology: It is used in the study of metabolic pathways and enzyme reactions.
Medicine: It is used as a prodrug for gamma-hydroxybutyrate, which has applications in the treatment of narcolepsy and alcohol dependence.
Industry: It is used in the production of polymers, resins, and as a solvent for various applications
Mechanism of Action
Butyrolactone acts as a prodrug for gamma-hydroxybutyrate. Once ingested, it is rapidly converted to gamma-hydroxybutyrate by lactonases in the body. Gamma-hydroxybutyrate then acts as a central nervous system depressant by binding to gamma-aminobutyric acid receptors and gamma-hydroxybutyrate receptors, leading to sedative and anesthetic effects .
Comparison with Similar Compounds
Similar Compounds
Gamma-Hydroxybutyrate: A central nervous system depressant with similar sedative effects.
Tetrahydrofuran: A cyclic ether with similar solvent properties but different chemical reactivity.
1,4-Butanediol: A diol that can be synthesized from butyrolactone and has similar industrial applications.
Uniqueness
Butyrolactone is unique in its ability to act as a prodrug for gamma-hydroxybutyrate, making it valuable in both medical and recreational contexts. Its versatility as a solvent and intermediate in chemical synthesis also sets it apart from similar compounds .
Properties
Molecular Formula |
C24H24O7 |
---|---|
Molecular Weight |
424.4 g/mol |
IUPAC Name |
methyl (2S)-4-hydroxy-2-[[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]methyl]-3-(4-hydroxyphenyl)-5-oxofuran-2-carboxylate |
InChI |
InChI=1S/C24H24O7/c1-14(2)4-6-17-12-15(5-11-19(17)26)13-24(23(29)30-3)20(21(27)22(28)31-24)16-7-9-18(25)10-8-16/h4-5,7-12,25-27H,6,13H2,1-3H3/t24-/m0/s1 |
InChI Key |
NGOLMNWQNHWEKU-DEOSSOPVSA-N |
Isomeric SMILES |
CC(=CCC1=C(C=CC(=C1)C[C@]2(C(=C(C(=O)O2)O)C3=CC=C(C=C3)O)C(=O)OC)O)C |
Canonical SMILES |
CC(=CCC1=C(C=CC(=C1)CC2(C(=C(C(=O)O2)O)C3=CC=C(C=C3)O)C(=O)OC)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.